molecular formula C10H8ClNO B599809 5-Chloro-7-methyl-1H-indole-3-carbaldehyde CAS No. 15936-83-1

5-Chloro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B599809
CAS No.: 15936-83-1
M. Wt: 193.63
InChI Key: UTPKFSUXDCWZKF-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a derivative of indole, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 3rd position of the indole ring. It appears as a white to pale yellow solid and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 7-methylindole with aluminum chloride, which introduces the chlorine atom at the 5th position . Another method involves the use of multicomponent reactions, where 1H-indole-3-carbaldehyde derivatives are synthesized through reactions involving multiple starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The exact industrial methods may vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products:

    Oxidation: 5-Chloro-7-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-Chloro-7-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-7-methyl-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of various biologically active molecules and pharmaceuticals. Its unique structure allows for the creation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological systems. It serves as a model compound to investigate the biological activities of indole-based molecules .

Medicine: Indole derivatives, including this compound, have shown potential in the development of new therapeutic agents. They exhibit various biological activities such as antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in the production of high-performance materials .

Comparison with Similar Compounds

  • 7-Chloro-1H-indole-3-carbaldehyde
  • 5-Chloro-1H-indole-3-carbaldehyde
  • 7-Methyl-1H-indole-3-carbaldehyde

Comparison: 5-Chloro-7-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and methyl groups on the indole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The specific positioning of these groups can affect the compound’s ability to interact with biological targets and undergo various chemical reactions .

Properties

IUPAC Name

5-chloro-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPKFSUXDCWZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745101
Record name 5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-83-1
Record name 5-Chloro-7-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15936-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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